(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one
説明
特性
IUPAC Name |
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-6-8-15(9-7-13)10-11-16(21)18-14(2)19-17-5-3-4-12-20(17)18/h3-12H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHGCPGBNAMRHN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(N=C3N2C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(N=C3N2C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Claisen-Schmidt Condensation
The primary route involves base-catalyzed condensation of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1) with 4-methylacetophenone (2) (Figure 1).
Procedure :
- Reagents :
Reaction Conditions :
- Stirring at 60–70°C for 6–8 hours under nitrogen.
- Monitoring via TLC (hexane:ethyl acetate, 3:1).
Workup :
- Neutralization with dilute HCl.
- Filtration and recrystallization from ethanol.
Mechanistic Insights :
The reaction proceeds via deprotonation of the acetophenone methyl group, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone. The E-configuration is favored due to steric hindrance during elimination.
Yield : 68–72% (optimized).
Alternative Method: Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation (150°C, 20 min) reduces reaction time to 30 minutes with comparable yield (70%). This method minimizes side products like the Z-isomer or aldol adducts.
Structural Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
δ 8.65 (d, J = 6.8 Hz, 1H, imidazo[1,2-a]pyridine H-5),
δ 7.92 (d, J = 15.6 Hz, 1H, α-vinyl proton),
δ 7.68 (d, J = 15.6 Hz, 1H, β-vinyl proton),
δ 7.45–7.32 (m, 4H, 4-methylphenyl),
δ 2.42 (s, 3H, CH₃ on phenyl),
δ 2.39 (s, 3H, imidazo[1,2-a]pyridine CH₃).¹³C NMR (100 MHz, CDCl₃) :
δ 190.2 (C=O),
δ 148.5 (C=N),
δ 144.3 (vinyl C),
δ 139.1 (aromatic C),
δ 21.5 (CH₃).
The E-configuration is confirmed by the large coupling constant (J = 15.6 Hz) between vinyl protons.
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 289.1445 [M+H]⁺
- Calculated for C₁₈H₁₆N₂O : 289.1443
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH/EtOH, reflux | 8 h | 68–72 | 95 |
| Microwave | NaOH/EtOH, 150°C | 0.5 h | 70 | 97 |
Microwave synthesis offers marginal improvements in yield and purity, making it preferable for scalable production.
Applications and Derivatives
The compound’s α,β-unsaturated ketone moiety enables further functionalization, such as:
- Michael additions with nucleophiles (e.g., amines, thiols).
- Cycloadditions to form pyrimidine or pyrazole hybrids.
Patented derivatives demonstrate antiproliferative activity, highlighting its potential in oncology.
Challenges and Mitigation Strategies
化学反応の分析
Nucleophilic Additions
The electron-deficient β-carbon undergoes Michael additions with nucleophiles (e.g., amines, thiols):
| Reagent | Product | Application |
|---|---|---|
| Piperazine derivatives | N-Alkylated adducts | Bioactivity optimization |
| Thiophenol | Thioether-linked conjugates | Radiolabeling probes |
Cycloaddition Reactions
The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming polycyclic frameworks for drug discovery .
Cross-Coupling Reactions
The 4-methylphenyl group enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating structural diversification ( ):
| Coupling Partner | Catalyst | Yield |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 68% |
Mechanistic Investigations
-
Radical pathways are excluded based on control experiments with TEMPO/BHT, showing no yield suppression .
-
Iminium ion intermediates (detected via ESI-HRMS) suggest Lewis acid-catalyzed pathways for related imidazopyridine alkylations .
Characterization Techniques
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one exhibit promising anticancer properties. A study evaluated Mannich bases derived from imidazo-pyridine structures against various cancer cell lines, including HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) cells. The results demonstrated that some derivatives showed significant cytotoxicity, with IC50 values lower than 2 μg/mL for the most active compounds .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | MCF-7 | < 2 |
| Compound B | HepG2 | < 5 |
| Compound C | SK-LU-1 | < 3 |
Neurological Applications
The compound has also been investigated for its neuroprotective effects. In animal models, derivatives of imidazo-pyridine have shown efficacy in protecting against seizures induced by pentylenetetrazole. Doses around 50 mg/kg provided complete protection in tested rats .
| Dose (mg/kg) | % of Rats Protected |
|---|---|
| 50 | 100 |
| 25 | 75 |
Study on c-KIT Inhibition
A recent study highlighted the efficacy of imidazo-pyridine derivatives in inhibiting c-KIT kinase, which is implicated in several cancers such as gastrointestinal stromal tumors. The compounds demonstrated a capacity to inhibit mutated forms of c-KIT, suggesting their potential as therapeutic agents in targeted cancer therapy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound. Preliminary data suggest favorable profiles with low toxicity in vitro; however, further studies are necessary to establish safety and efficacy in vivo.
作用機序
The mechanism of action of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
- 3-(4-methylphenyl)-2-propen-1-one
- 2-methylimidazo[1,2-a]pyridine
Uniqueness
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one is unique due to its conjugated system and the presence of both imidazo[1,2-a]pyridine and methylphenyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one, commonly referred to as a derivative of imidazo[1,2-a]pyridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features an imidazo[1,2-a]pyridine core structure. The presence of the methyl and phenyl groups contributes to its biological activity. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 284.32 g/mol |
| Chemical Formula | C17H16N2O |
| IUPAC Name | This compound |
| SMILES | CC(=O)C=C(C)N1C=CC=N1 |
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. A study highlighted that various imidazo[1,2-a]pyridine compounds exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.03 to 5 µM, demonstrating their potential as anti-TB agents . The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have shown promise in anticancer research. They exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain derivatives have been identified as effective against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which is crucial for treating various inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in conditions like arthritis .
The biological activities of this compound are attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
- Receptor Modulation : It may act on various receptors associated with inflammation and immune responses.
- DNA Interaction : Some studies indicate that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with drug-resistant tuberculosis, a modified imidazo[1,2-a]pyridine derivative demonstrated superior efficacy compared to standard treatments. The study reported a significant reduction in bacterial load after four weeks of treatment .
Case Study 2: Cancer Treatment
A preclinical study evaluated the anticancer effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation . This suggests potential for further development as an anticancer therapeutic agent.
Q & A
Q. What are the established synthetic routes for (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one?
A common method involves the Vilsmeier-Haack reaction, where a substituted imidazo[1,2-a]pyridine derivative is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux. For example, analogous compounds like 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized via this route . Key steps include:
- Reagents : POCl₃ (11 mL), DMF (8 mL), chloroform solvent.
- Conditions : 0–10°C initial cooling, followed by 8-hour reflux.
- Purification : Vacuum evaporation to dryness.
Table 1 : Example Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | POCl₃, DMF, chloroform | Formylation of imidazo[1,2-a]pyridine core |
| 2 | Reflux (8 hours) | Activation of carbonyl group |
| 3 | Vacuum evaporation | Isolation of product |
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for confirming stereochemistry and molecular conformation. For example, the monohydrate form of a structurally similar compound (1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3,3-bis(methylsulfanyl)prop-2-enone) was resolved using single-crystal X-ray diffraction, revealing bond angles and intermolecular hydrogen bonding patterns critical for stability . Complementary techniques include:
- NMR : To verify E/Z isomerism in the propenone moiety.
- FT-IR : To confirm carbonyl (C=O) and aromatic C-H stretching frequencies.
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
Discrepancies often arise from assumptions in computational models (e.g., solvent effects, tautomerism). For example, calculated LogD (pH 5.5 and 7.4) and LogP values for related imidazo[1,2-a]pyrimidine derivatives may deviate from experimental measurements due to unaccounted hydration effects . Mitigation strategies include:
- Validation : Compare computational results (e.g., DFT-based pKa predictions) with experimental titration data.
- Dynamic Sampling : Use molecular dynamics simulations to model solvation effects.
Q. What experimental design limitations could affect the reproducibility of studies involving this compound?
Key limitations include:
- Sample Degradation : Organic compounds in aqueous matrices degrade over time (e.g., 9-hour data collection periods may alter wastewater matrices in environmental studies) .
- Synthetic Variability : Minor impurities from incomplete purification (e.g., residual DMF or POCl₃) may influence biological activity assays.
Recommendations : - Stabilize samples via continuous cooling .
- Use high-purity solvents and validate synthetic intermediates via LC-MS.
Q. What are the optimal conditions for evaluating the compound’s stability under varying pH and temperature?
Design a kinetic study with controlled variables:
- pH Range : 2–12 (simulate gastrointestinal and physiological conditions).
- Temperature : 4°C, 25°C, 40°C (assess storage stability).
- Analytical Tools : HPLC-UV to monitor degradation products (e.g., hydrolysis of the propenone group).
Reference Data : Analogous imidazo[1,2-a]pyridine derivatives show increased degradation at elevated temperatures and alkaline pH due to keto-enol tautomerization .
Table 2 : Stability Study Design Template
| Variable | Levels | Monitoring Method |
|---|---|---|
| pH | 2, 7.4, 12 | HPLC-UV (λ = 254 nm) |
| Temperature | 4°C, 25°C, 40°C | Time-point sampling (0, 24, 48 hrs) |
Q. What safety protocols are critical for handling this compound?
Based on safety data sheets (SDS) for structurally similar compounds:
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- Precautions :
- Use fume hoods or well-ventilated areas.
- Wear nitrile gloves, lab coats, and safety goggles.
- Avoid dust generation during weighing.
- Emergency Measures :
- Skin contact: Wash with soap/water for 15 minutes.
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of the propenone moiety?
Low yields may stem from steric hindrance or competing side reactions. Solutions include:
- Catalyst Optimization : Use Pd-catalyzed cross-coupling for improved regioselectivity.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
Q. What computational tools are recommended for predicting the compound’s biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
